An In-depth Technical Guide to 4-Nitrophenethyl Bromide: Properties, Synthesis, and Biological Interactions
An In-depth Technical Guide to 4-Nitrophenethyl Bromide: Properties, Synthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nitrophenethyl bromide (CAS Number: 5339-26-4), a versatile reagent in organic synthesis with significant applications in pharmaceutical and agrochemical research. This document details its chemical and physical properties, provides experimental protocols for its synthesis and use, and explores its interaction with biological systems, particularly its role as a substrate for Glutathione (B108866) S-transferase T1-1.
Core Properties of 4-Nitrophenethyl Bromide
4-Nitrophenethyl bromide, also known as 1-(2-bromoethyl)-4-nitrobenzene, is a light yellow to pale brown crystalline powder at room temperature.[1] Its key physical and chemical properties are summarized in the tables below for easy reference.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 5339-26-4 |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol [1][2][3] |
| Synonyms | 1-(2-Bromoethyl)-4-nitrobenzene, 2-(4-Nitrophenyl)ethyl bromide[3][4] |
| InChI Key | NTURQZFFJDCTMZ-UHFFFAOYSA-N |
| SMILES | O=--INVALID-LINK--c1ccc(CCBr)cc1 |
Physicochemical Properties
| Property | Value |
| Appearance | Light yellow to pale brown crystalline powder.[1] |
| Melting Point | 67-69 °C[2] |
| Boiling Point | 116 °C at 0.2 mmHg[2] |
| Density | 1.562 g/cm³ |
| Solubility | Soluble in organic solvents such as dichloromethane, THF, and DMF; slightly soluble in water and methanol.[1][2] |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. |
Experimental Protocols
Synthesis of 4-Nitrophenethyl Bromide
A common method for the synthesis of 4-Nitrophenethyl bromide involves the nitration of 2-phenylethyl bromide (β-bromophenyl ethane). The following protocol is based on a reported synthesis:
Materials:
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2-Phenylethyl bromide (β-bromophenyl ethane)
-
Acetic acid
-
Acetic anhydride
-
Fuming nitric acid
Procedure:
-
In a reaction vessel, combine 0.1 mol of 2-phenylethyl bromide with acetic acid and 0.12 mol of acetic anhydride.
-
Cool the mixture to -5 °C.
-
Slowly add 0.15 mol of fuming nitric acid to the cooled mixture while maintaining the temperature at -5 °C.
-
Allow the reaction to proceed for 4 hours at -5 °C with continuous stirring.
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Upon completion, the reaction mixture is worked up to isolate the product. This typically involves quenching the reaction with ice water, followed by extraction with an organic solvent, washing of the organic layer, drying, and removal of the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization.
This method has been reported to yield up to 69.2% of 4-Nitrophenethyl bromide.
Synthetic Application: Synthesis of 4-Nitrostyrene (B89597)
4-Nitrophenethyl bromide is a useful precursor for the synthesis of other organic compounds. The following is a protocol for the synthesis of 4-nitrostyrene:
Materials:
-
4-Nitrophenethyl bromide
-
Triethanolamine
-
Water
-
Diethyl ether
-
1N Hydrochloric acid
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
A 500 ml three-neck round-bottom flask is equipped with a thermometer and a steam distillation apparatus.
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The flask is charged with 12.5 g (0.054 mol) of 4-Nitrophenethyl bromide, 75 ml (0.565 mol) of triethanolamine, and 50 ml of water.[1]
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The reaction mixture is heated to reflux, and the product is slowly steam distilled.[1]
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Approximately 100 mg of hydroquinone is added to the collected distillate to prevent polymerization.[1]
-
The distillate is extracted three times with diethyl ether.
-
The combined organic phases are washed sequentially with water, 1N hydrochloric acid, water, and a saturated sodium chloride solution.
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The organic phase is then dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield 4-nitrostyrene as an oil that solidifies upon cooling.[1]
Biological Interactions and Signaling Pathways
Interaction with Glutathione S-transferase T1-1 (GSTT1-1)
4-Nitrophenethyl bromide is a known substrate for the enzyme Glutathione S-transferase T1-1 (GSTT1-1). GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds. This conjugation reaction increases the water solubility of the substrates, facilitating their excretion from the cell.
The reaction of 4-Nitrophenethyl bromide with glutathione, catalyzed by GSTT1-1, results in the formation of a glutathione conjugate and the release of a bromide ion. This activity makes 4-Nitrophenethyl bromide a useful tool for studying the kinetics and substrate specificity of GSTT1-1.
Enzymatic conjugation of 4-Nitrophenethyl bromide by GSTT1-1.
Broader Context: GSTs and Cellular Signaling
While 4-Nitrophenethyl bromide itself is not known to directly initiate a signaling cascade, its interaction with GSTT1-1 places it within the context of cellular stress response and detoxification pathways. The Glutathione S-transferase family, including GSTT1-1, plays a role in modulating signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.
GSTs can influence these pathways through both their catalytic activity (detoxifying harmful electrophiles that could otherwise trigger stress signaling) and through direct protein-protein interactions with components of the signaling cascade. For instance, some GSTs can sequester kinases, preventing their activation and downstream signaling. Therefore, by acting as a substrate for GSTT1-1, 4-Nitrophenethyl bromide can be used as a chemical probe to study the activity of this enzyme and its downstream effects on cellular signaling in various physiological and pathological contexts.
Conceptual overview of GSTs in cellular signaling.
Safety Information
4-Nitrophenethyl bromide is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.
Hazard Statements: H302, H315, H317, H319, H335
Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338
Conclusion
4-Nitrophenethyl bromide is a valuable chemical intermediate with well-defined properties and synthetic utility. Its role as a specific substrate for GSTT1-1 makes it an important tool for researchers in biochemistry and drug metabolism. Understanding its synthesis, reactivity, and biological interactions is crucial for its effective application in the development of new pharmaceuticals and other bioactive molecules.

